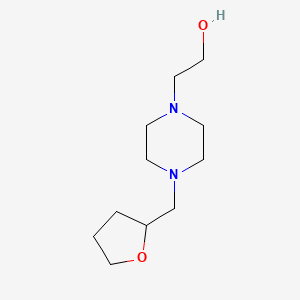

2-(4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-yl)ethan-1-ol

Beschreibung

Eigenschaften

IUPAC Name |

2-[4-(oxolan-2-ylmethyl)piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c14-8-7-12-3-5-13(6-4-12)10-11-2-1-9-15-11/h11,14H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYDIXFJYIXUPQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2CCN(CC2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of the Tetrahydrofuran-2-ylmethyl Piperazine Intermediate

A common approach starts with the nucleophilic substitution of piperazine with a tetrahydrofuran-2-ylmethyl halide or equivalent electrophile:

- Reaction conditions: Typically conducted in polar aprotic solvents such as tetrahydrofuran (THF) or acetonitrile.

- Temperature: Room temperature to mild heating (up to 85°C) to facilitate substitution without decomposition.

- Catalysts/Base: Potassium carbonate or triethylamine is often used to scavenge the acid byproducts and promote nucleophilicity.

For example, a reaction mixture of piperazine and tetrahydrofuran-2-ylmethyl bromide in THF with potassium carbonate under reflux yields the intermediate 1-(tetrahydrofuran-2-ylmethyl)piperazine.

Introduction of the Ethan-1-ol Side Chain

The ethan-1-ol moiety can be introduced via alkylation of the remaining nitrogen on piperazine with a suitable 2-haloethanol derivative:

- Typical reagents: 2-bromoethanol or 2-chloroethanol.

- Conditions: Reaction in dichloromethane or ethanol with mild base such as triethylamine.

- Purification: Column chromatography or crystallization from methanol or ethyl acetate to isolate the pure product.

A representative procedure involves stirring the tetrahydrofuran-2-ylmethyl piperazine intermediate with 2-bromoethanol in the presence of triethylamine at 0°C to room temperature, followed by work-up and purification.

Detailed Reaction Scheme and Conditions

| Step | Reactants & Reagents | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| 1 | Piperazine + Tetrahydrofuran-2-ylmethyl bromide | THF or CH3CN | 25–85°C | 12 h | K2CO3 or triethylamine as base |

| 2 | Intermediate + 2-bromoethanol | Dichloromethane | 0–25°C | 0.5–2 h | Triethylamine base, purification by chromatography or crystallization |

| 3 | Purification | Methanol or EtOAc | Room temperature | - | Recrystallization yields high purity |

Purification and Characterization

- Purification: Crystallization from methanol or ethyl acetate is preferred for high purity; alternatively, silica gel column chromatography using mixtures of ethyl acetate and hexane is effective.

- Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR), Mass Spectrometry (MS), and melting point determination confirm structure and purity.

Research Findings and Optimization

- The use of zinc dust in the initial sulfonylation step of piperazine derivatives has been reported to improve yields and purity by reducing side reactions.

- Reaction times and temperatures are optimized to balance conversion and minimize decomposition, with reflux in ethanol or THF being common for substitution steps.

- The stereochemistry of the tetrahydrofuran ring is preserved under mild conditions, which is critical for biological activity.

Summary Table of Preparation Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Starting Material | Piperazine + tetrahydrofuran-2-ylmethyl bromide | Piperazine + tetrahydrofuran-2-ylmethyl chloride | Preformed tetrahydrofuran-2-ylmethyl piperazine |

| Alkylation Agent | 2-Bromoethanol | 2-Chloroethanol | 2-Bromoethanol |

| Solvent | THF / CH3CN | Dichloromethane | Ethanol |

| Base | K2CO3 / Triethylamine | Triethylamine | Triethylamine |

| Temperature | 25–85°C | 0–25°C | Reflux (78°C for ethanol) |

| Purification | Crystallization / Column Chromatography | Column Chromatography | Crystallization |

| Yield | 70–85% | 65–80% | 75–90% |

| Key Notes | Zinc dust can improve sulfonylation step | Mild conditions preserve stereochemistry | Reflux enhances reaction rate |

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to modify the piperazine ring or the tetrahydrofuran moiety.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethan-1-ol group can yield aldehydes or carboxylic acids, while substitution reactions on the piperazine ring can produce a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

2-(4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-yl)ethan-1-ol has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Varied Piperazine Substitutions

Piperazine derivatives with ethanol or related functional groups are widely studied. Key comparisons include:

Substituent Effects on Physical Properties

Compounds from (e.g., 10–17 ) share the 2-(4-(substituted-piperazin-1-yl)phenyl)ethan-1-ol backbone but differ in their 4-position substituents. These substitutions significantly influence physical properties:

- Key Observations :

- Bulky substituents (e.g., bis(4-chlorophenyl)methyl in 10 ) reduce yields (72%) compared to simpler groups like benzyl (11 , 82%).

- Electron-withdrawing groups (e.g., 4-fluorobenzyl in 15 ) slightly lower melting points, possibly due to reduced crystallinity.

The THF substituent in the target compound may enhance solubility compared to aromatic groups due to its oxygen-containing cyclic ether structure, though direct data are lacking.

Pharmacological Activity

- LQFM032 (): 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol exhibits anxiolytic effects via benzodiazepine and nicotinic pathways . This suggests that ethanol-piperazine derivatives with aromatic substituents can modulate CNS receptors.

- Cetirizine-Related Compound B (): 2-(4-Benzhydrylpiperazin-1-yl)ethan-1-ol dihydrochloride is a histamine H1 receptor antagonist analog . The benzhydryl group likely enhances lipophilicity and receptor binding.

Functional Group Modifications

Ethanol vs. Carbonyl/Ketone Groups

- MK22 (): 2-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one replaces ethanol with a ketone group. Ketones may increase metabolic resistance but reduce hydrogen-bonding capacity .

- Compound 4 (): 2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one features a chloroacetyl group, which could enhance electrophilic reactivity .

The ethanol group in the target compound likely improves water solubility and facilitates hydrogen bonding with biological targets, a critical factor in CNS drug design.

Biologische Aktivität

2-(4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-yl)ethan-1-ol, with the molecular formula C11H22N2O2 and a molecular weight of 214.30 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, interactions with molecular targets, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate the activity of various enzymes and receptors, influencing cellular processes such as signaling pathways and metabolic functions. The exact mechanism remains under investigation, but preliminary studies suggest that it may act on pathways relevant to therapeutic applications.

Antimicrobial Properties

Research has indicated that derivatives of piperazine compounds, including those similar to this compound, exhibit antimicrobial activity. For example, studies have demonstrated moderate antibacterial effects against pathogens such as Neisseria meningitidis and Haemophilus influenzae . The structural features of these compounds, including the piperazine moiety, contribute to their effectiveness against bacterial strains.

Antichlamydial Activity

A study highlighted the potential of certain piperazine derivatives in targeting Chlamydia infections. Compounds derived from similar scaffolds showed selective activity against Chlamydia, indicating that modifications to the piperazine structure can enhance biological efficacy . This suggests a promising avenue for developing new therapeutic agents aimed at treating chlamydial infections.

Synthesis and Evaluation

The synthesis of this compound typically involves the reaction of tetrahydrofuran derivatives with piperazine, followed by functionalization steps to introduce the ethan-1-ol group. Controlled synthesis methods ensure high purity and yield .

In a comparative study, various derivatives were synthesized and evaluated for their biological activities. The results indicated that modifications in the substituents on the piperazine ring could significantly alter the compound's antimicrobial properties. For instance, introducing electron-withdrawing groups enhanced activity against specific bacterial strains .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-yl)ethan-1-ol, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via multi-step reactions involving piperazine intermediates. For example, a similar piperazine derivative was prepared by refluxing a dichloromethane solution of intermediates with trifluoroacetic acid (TFA) to remove protecting groups, followed by purification via silica gel chromatography . Key parameters include temperature control (e.g., 1033 K for acyl chloride formation), solvent selection (ethanol for nucleophilic substitution), and catalyst use (e.g., potassium carbonate for deprotonation).

Q. How can structural characterization of this compound be performed to ensure purity and correct stereochemistry?

- Methodology : Use nuclear magnetic resonance (NMR) to confirm proton environments (e.g., ethanol moiety at δ 3.5–4.0 ppm) and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography, as demonstrated for a related piperazine derivative, can resolve stereochemistry by analyzing hydrogen bonding and torsion angles in crystal lattices . PubChem-derived SMILES (e.g.,

CCO...) and InChI keys provide additional validation .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Methodology : Conduct receptor-binding assays (e.g., 5-HT1A or nicotinic receptors) based on structural analogs showing anxiolytic effects . In vivo behavioral tests (e.g., elevated plus maze for anxiety models) at doses of 1–10 mg/kg in rodents are recommended, with pharmacokinetic profiling (plasma half-life, blood-brain barrier penetration) to assess therapeutic potential .

Advanced Research Questions

Q. How do substituents on the piperazine ring influence the compound’s biological activity?

- Structure-Activity Relationship (SAR) : Derivatives with fluorophenyl or benzyl groups on piperazine exhibit enhanced receptor affinity. For example:

Q. What mechanisms underlie contradictory bioactivity results between in vitro and in vivo studies?

- Analysis : Discrepancies may arise from metabolic instability (e.g., hepatic oxidation of the ethanol moiety) or off-target effects. Use metabolic profiling (LC-MS/MS) to identify degradation products . Computational docking (e.g., AutoDock Vina) can predict off-target interactions with enzymes like cytochrome P450 .

Q. How can advanced analytical methods resolve stability challenges in aqueous solutions?

- Methodology : Monitor degradation via accelerated stability studies (40°C/75% RH) with HPLC tracking. Stabilizers like cyclodextrins improve solubility and reduce hydrolysis of the tetrahydrofuran ring . Forced degradation under oxidative conditions (H2O2) identifies vulnerable sites for structural modification .

Q. What strategies are effective in elucidating the compound’s mechanism of action at the molecular level?

- Approach : Use CRISPR-engineered cell lines (e.g., 5-HT1A receptor knockouts) to isolate target pathways . Surface plasmon resonance (SPR) quantifies binding kinetics to receptors, while phosphoproteomics identifies downstream signaling changes .

Data Contradictions and Validation

- Synthesis Yield Variability : Conflicting reports on yields (48–82% in similar compounds) suggest sensitivity to solvent purity or catalyst aging . Reproduce results under inert atmospheres (N2/Ar) with anhydrous solvents.

- Receptor Selectivity : A fluorobenzoyl derivative showed dual 5-HT1A/nicotinic activity, while methylthiazole analogs favored COX-2 inhibition . Validate via competitive binding assays with radiolabeled ligands.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.